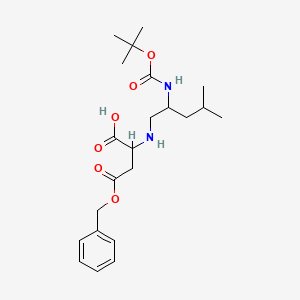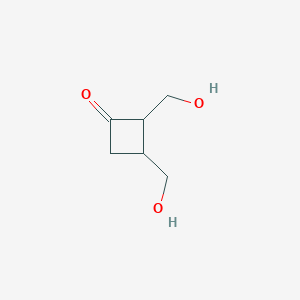
2,3-Bis(hydroxymethyl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(hydroxymethyl)cyclobutan-1-one is an organic compound with the molecular formula C6H10O3. It features a four-membered cyclobutane ring with two hydroxymethyl groups and a ketone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing cyclobutane-containing compounds, including 2,3-Bis(hydroxymethyl)cyclobutan-1-one, is the [2 + 2] cycloaddition reaction. This reaction involves the combination of two alkenes under specific conditions to form a cyclobutane ring . The reaction typically requires a catalyst, such as a metal complex, and can be conducted under UV light or thermal conditions.
Industrial Production Methods: Industrial production of this compound may involve the protection of hydroxyl groups followed by cyclization and subsequent deprotection steps. This ensures the stability of the intermediate compounds and improves the overall yield .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Bis(hydroxymethyl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of 2,3-bis(carboxymethyl)cyclobutan-1-one.
Reduction: Formation of 2,3-bis(hydroxymethyl)cyclobutan-1-ol.
Substitution: Formation of various substituted cyclobutane derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3-Bis(hydroxymethyl)cyclobutan-1-one has several applications in scientific research:
Biology: Investigated for its potential role in biological systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor to drug candidates.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,3-Bis(hydroxymethyl)cyclobutan-1-one exerts its effects is primarily through its ability to participate in various chemical reactions. Its molecular targets and pathways involve interactions with enzymes and other biomolecules, leading to the formation of new compounds with potential biological activity .
Comparación Con Compuestos Similares
- 3-(Hydroxymethyl)cyclobutan-1-one
- 3,3-Bis(hydroxymethyl)cyclobutan-1-one
- Cyclobutane-1,2-dione
Comparison: 2,3-Bis(hydroxymethyl)cyclobutan-1-one is unique due to the presence of two hydroxymethyl groups and a ketone group on a cyclobutane ring.
Propiedades
Fórmula molecular |
C6H10O3 |
|---|---|
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
2,3-bis(hydroxymethyl)cyclobutan-1-one |
InChI |
InChI=1S/C6H10O3/c7-2-4-1-6(9)5(4)3-8/h4-5,7-8H,1-3H2 |
Clave InChI |
ZSLPKLFDMZHAFT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(C1=O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-chloro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14784833.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]propanamide](/img/structure/B14784840.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B14784844.png)
![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-[4-[2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-2-methoxyphenyl]-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carboxamide](/img/structure/B14784852.png)
![tert-butyl N-[5-(hydroxymethyl)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl]carbamate](/img/structure/B14784854.png)
![2-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14784858.png)
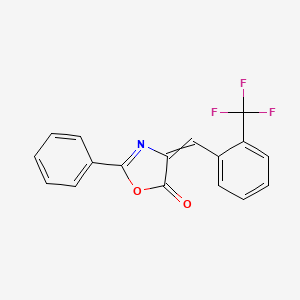
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
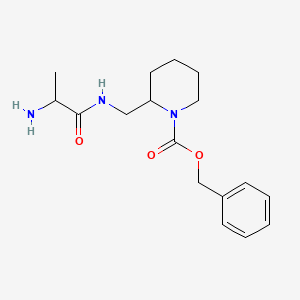

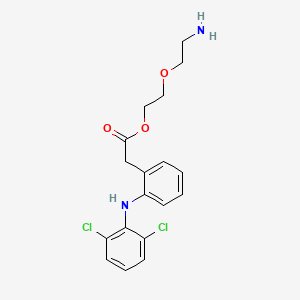
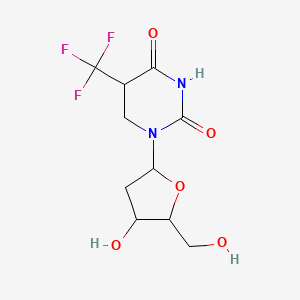
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
